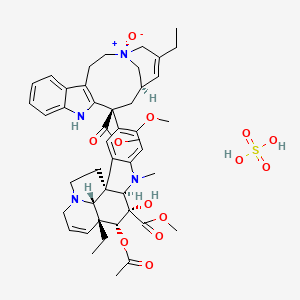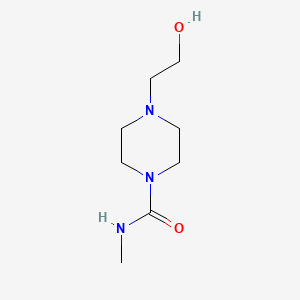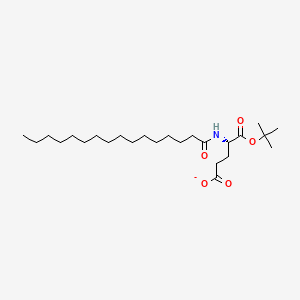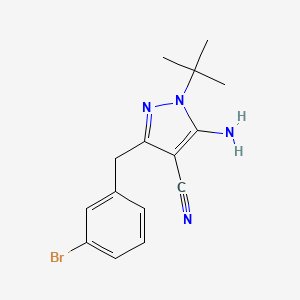![molecular formula C7H12N2 B583414 1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane] CAS No. 147568-84-1](/img/structure/B583414.png)
1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a diazabicycloheptane framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazabicycloheptane derivative with a cyclopropane precursor in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressures.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] has a wide range of applications in scientific research:
作用机制
The mechanism of action of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with distinct chemical properties and uses.
Spiro[1-pyrazolinio-3(5),1’-cyclopropane]:
Uniqueness
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] stands out due to its unique combination of a diazabicycloheptane framework and a cyclopropane ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
147568-84-1 |
|---|---|
分子式 |
C7H12N2 |
分子量 |
124.187 |
IUPAC 名称 |
spiro[1,4-diazabicyclo[3.2.0]heptane-3,1/'-cyclopropane] |
InChI |
InChI=1S/C7H12N2/c1-4-9-5-7(2-3-7)8-6(1)9/h6,8H,1-5H2 |
InChI 键 |
UGEGXXMFALFGRX-UHFFFAOYSA-N |
SMILES |
C1CN2C1NC3(C2)CC3 |
同义词 |
Spiro[cyclopropane-1,3-[1,4]diazabicyclo[3.2.0]heptane] (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)


acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)



![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

